REACTION_CXSMILES
|
[F:1][C:2]1[C:11]2[O:10][CH2:9][CH2:8][NH:7][C:6]=2[CH:5]=[CH:4][CH:3]=1.CC[C:14]([O-:16])=O.[NH3:17]>C(O)C>[F:1][C:2]1[C:11]2[O:10][CH:9]([C:14]([NH2:17])=[O:16])[CH2:8][NH:7][C:6]=2[CH:5]=[CH:4][CH:3]=1 |f:0.1|
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
is agitated 14 h at ambient temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The solution obtained
|
Type
|
STIRRING
|
Details
|
the mixture agitated for 48 h
|
Duration
|
48 h
|
Type
|
CONCENTRATION
|
Details
|
The solution is concentrated under reduced pressure
|
Type
|
DISSOLUTION
|
Details
|
the residue is dissolved in petroleum ether
|
Type
|
FILTRATION
|
Details
|
The formed precipitate is filtered
|
Type
|
WASH
|
Details
|
washed in petroleum ether
|
Type
|
CUSTOM
|
Details
|
vacuum dried (0.75 g, 78%)
|
Reaction Time |
14 h |
Name
|
|
Type
|
|
Smiles
|
FC1=CC=CC=2NCC(OC21)C(=O)N
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |